5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound known for its potential cytotoxic properties. It is characterized by a pyrazole moiety embedded with two phenyl rings and a pyrimidinetrione core. This compound has garnered interest in scientific research due to its promising applications in medicinal chemistry, particularly in the development of anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves multiple steps. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound fits well into the active sites of certain enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds share a similar pyrazole core but differ in the substituents attached to the triazole ring.
(Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives have shown potential cytotoxic activity similar to the compound .
Uniqueness
The uniqueness of 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific structural features and the combination of the pyrazole and pyrimidinetrione moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H18N4O3/c1-24-20(27)18(21(28)25(2)22(24)29)13-16-14-26(17-11-7-4-8-12-17)23-19(16)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI Key |
CWMZIEDMBVKIRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.